molecular formula C17H15N3O4 B3006735 3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 328541-34-0

3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No.: B3006735
CAS No.: 328541-34-0
M. Wt: 325.324
InChI Key: FHOCJMGYINJIIS-UHFFFAOYSA-N
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Description

3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenoxy and oxoindoline moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid. This intermediate is then converted to its corresponding hydrazide through reaction with hydrazine hydrate. The final step involves the cyclization of the hydrazide with isatin under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The oxoindoline moiety can be reduced to form a hydroxyindoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of hydroxyindoline derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenoxy)benzaldehyde: Shares the methoxyphenoxy moiety but lacks the oxoindoline structure.

    4-(4-Methoxyphenoxy)benzaldehyde: Similar structure but with different substitution patterns.

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Contains a methoxyphenyl group but differs in the overall structure.

Uniqueness

3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline is unique due to the presence of both methoxyphenoxy and oxoindoline moieties, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-23-11-6-8-12(9-7-11)24-10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIAEJRNGYMDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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